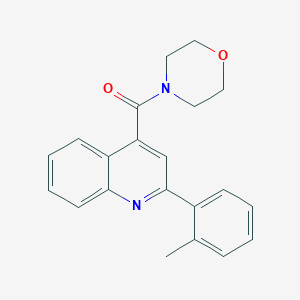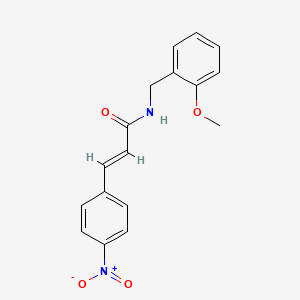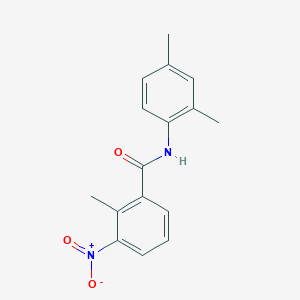![molecular formula C20H26N2O2 B5695646 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5695646.png)
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol, also known as F13714, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. F13714 is a synthetic compound that belongs to the family of phenols and piperazines. The compound has been found to exhibit promising biological activity, which has led to its investigation as a potential therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol is not fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various signaling pathways in cells. 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling. Additionally, the compound has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol has been found to exhibit several biochemical and physiological effects. The compound has been shown to induce apoptosis, which is a process of programmed cell death. Additionally, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol has been found to inhibit cell proliferation, indicating its potential use as an anticancer agent. The compound has also been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol has several advantages for lab experiments. The compound is stable and can be easily synthesized using a multi-step process. Additionally, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol has been found to exhibit potent biological activity at low concentrations, making it a cost-effective option for lab experiments. However, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol has some limitations for lab experiments. The compound is not readily soluble in water, which can limit its use in certain experimental setups. Additionally, the mechanism of action of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol is not fully understood, which can pose challenges in designing experiments to investigate its biological effects.
Zukünftige Richtungen
For the investigation of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol include further investigation of its mechanism of action and the development of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol derivatives with improved pharmacological properties.
Synthesemethoden
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 2-methoxyphenol with 4-(2,5-dimethylphenyl)-1-piperazinecarboxylic acid, followed by the reduction of the resulting intermediate product. The final product is purified using column chromatography to obtain pure 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol.
Wissenschaftliche Forschungsanwendungen
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent antitumor activity, making it a potential candidate for cancer treatment. Additionally, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol has been shown to exhibit neuroprotective effects, indicating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15-4-5-16(2)19(12-15)22-10-8-21(9-11-22)14-17-13-18(24-3)6-7-20(17)23/h4-7,12-13,23H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVXRKYPHXFNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5411429 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695580.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-[1-(5-bromo-2-thienyl)ethylidene]hydrazonothiocarbamate acetate](/img/structure/B5695596.png)

![4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5695609.png)


![N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)urea](/img/structure/B5695620.png)
![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5695630.png)

![4-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5695647.png)

![N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5695655.png)
![1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5695669.png)